Product packaging for hemoglobin Port Huron(Cat. No.:CAS No. 142192-03-8)

hemoglobin Port Huron

Cat. No.: B1177075
CAS No.: 142192-03-8
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Description

Hemoglobin Port Huron is a naturally occurring human hemoglobin variant characterized by a point mutation where a lysine residue is substituted for an arginine at position 56 of the alpha-globin chain (α56(E5)Lys→Arg) . This variant was first identified in an African-American family and is reported to be clinically silent, meaning it is not associated with hematological disease or pathological symptoms . The mutation occurs at the surface of the hemoglobin molecule. In general, hemoglobin is a tetrameric allosteric protein crucial for oxygen transport, existing in an equilibrium between a tense (T) state with low oxygen affinity and a relaxed (R) state with high oxygen affinity . The primary function of hemoglobin is the cooperative binding and release of oxygen, a process modulated by endogenous effectors like 2,3-bisphosphoglycerate (2,3-BPG), protons (H⁺), and carbon dioxide (CO₂) . The specific impact of the Port Huron mutation on oxygen binding affinity, cooperativity, and interaction with allosteric effectors has not been extensively detailed in the available literature. This makes it a potentially interesting subject for fundamental research into hemoglobin structure-function relationships, particularly for studying how surface mutations outside the active heme site can influence protein dynamics and stability. This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for any diagnostic, therapeutic, or human use.

Properties

CAS No.

142192-03-8

Molecular Formula

C7H10BNO4S

Synonyms

hemoglobin Port Huron

Origin of Product

United States

Discovery and Initial Molecular Characterization of Hemoglobin Port Huron

Historical Context of its Identification as a Novel Alpha-Chain Variant

Hemoglobin (Hb) Port Huron was first described in 1991 following the investigation of a blood specimen from a 7-month-old African-American female. tandfonline.com The initial analysis was prompted by an abnormal hemoglobin electrophoresis pattern detected at birth, which was presumed to be Hemoglobin E trait, a variant common in Asian populations but unexpected in a family with no known Asian ancestry. tandfonline.com This discrepancy led to a more detailed investigation of blood from the infant, her mother, and a half-sibling. tandfonline.com

Further analysis using high-performance liquid chromatography (HPLC) for tryptic peptide mapping revealed the presence of not only Hb E [β26(B8)Glu→Lys] but also an additional abnormal peptide. tandfonline.com This second abnormality was adjacent to the alpha-T-6 peptide, indicating a mutation on the alpha-globin chain. tandfonline.com The variant was subsequently named Hemoglobin Port Huron, after the city in Michigan where the family resided. tandfonline.com The discovery highlighted the capability of advanced analytical techniques to identify complex hemoglobinopathies, including the simultaneous presence of two different hemoglobin variants in a single individual. tandfonline.com

Definitive Assignment of the Amino Acid Substitution: Lysine (B10760008) to Arginine at Alpha 56 (E5)

The precise molecular change defining this compound was identified through a combination of protein and DNA analysis. tandfonline.com Amino acid analysis of the abnormal alpha-chain peptide pinpointed the substitution of lysine with arginine at the 56th position (also designated as E5 in the helical notation of the globin chain). tandfonline.comdrugbank.com

This protein-level finding was corroborated by genetic analysis. Researchers predicted that a lysine (AAG) to arginine (AGG or CGG) substitution at codon 56 of the α-globin gene would introduce a new cleavage site for the restriction enzyme Nla IV. tandfonline.com To test this, a 196 base-pair segment of the α-globin gene was amplified from the DNA of the propositus (the initial subject), her mother, and her half-sibling. When this amplified DNA was digested with Nla IV, the resulting fragments confirmed the presence of the predicted new restriction site in the affected individuals. tandfonline.com This concordance between the peptide analysis and the DNA restriction analysis definitively established the structural abnormality of Hb Port Huron as α56(E5) Lys→Arg. tandfonline.com

Table 1: Molecular Characteristics of this compound

Characteristic Description
Affected Globin Chain Alpha (α)
Amino Acid Position 56 (E5)
Original Amino Acid Lysine (Lys)
Substituted Amino Acid Arginine (Arg)

| DNA Codon Change | AAG (Lys) to AGG or CGG (Arg) |

Genetic Basis and Inheritance Patterns of Hemoglobin Port Huron

HBA2 Gene Mutation and Its Role in Hemoglobin Port Huron Expression

This compound is the result of a specific point mutation in the alpha-2-globin gene (HBA2). This mutation involves a substitution of the amino acid lysine (B10760008) with arginine at position 56 of the alpha-globin chain. medlineplus.govmedlineplus.gov This change is designated as α56(E5)Lys→Arg. medlineplus.govmedlineplus.gov At the DNA level, this corresponds to a change in the codon from AAG to AGG (c.170A>G). ufrgs.br The HBA2 gene, along with the nearly identical HBA1 gene, is located on chromosome 16 and provides the genetic code for producing the alpha-globin protein subunit. haematologica.org Humans typically have two copies of the HBA2 gene and two copies of the HBA1 gene, for a total of four alpha-globin alleles. haematologica.org A mutation in one of these alleles, specifically the HBA2 gene, gives rise to the expression of the this compound variant.

Examination of Co-Inheritance and Allelic Relationships within Globin Gene Clusters

The inheritance of hemoglobin variants can be complex, often involving the co-inheritance of other globin gene mutations. A notable instance of this was observed in an African-American family where this compound was identified. In this family, the this compound variant was found to be co-inherited with Hemoglobin E, which is a beta-globin chain variant resulting from a mutation in the HBB gene (β26 Glu→Lys).

Contrasting this compound with Other Hemoglobin Variants at Codon 56

The 56th codon of the alpha-globin chain is a site where other mutations have been observed, leading to different hemoglobin variants. Comparing this compound to these other variants highlights the specificity of the genetic code and its impact on protein structure.

Two such variants are Hemoglobin Shaare Zedek and Hemoglobin Thailand.

Hemoglobin Shaare Zedek is characterized by a mutation at codon 56 of the HBA2 gene, where lysine is replaced by glutamic acid (Lys→Glu). This results from a nucleotide change of AAG to GAG (c.169A>G).

Hemoglobin Thailand also involves a mutation at codon 56 of the HBA2 gene, but in this case, lysine is substituted with threonine (Lys→Thr). The underlying DNA mutation is c.170A>C.

The following table provides a comparative overview of these three hemoglobin variants:

FeatureThis compoundHemoglobin Shaare ZedekHemoglobin Thailand
Affected Gene HBA2HBA2HBA2
Codon 565656
Amino Acid Change Lysine → ArginineLysine → Glutamic AcidLysine → Threonine
Nucleotide Change c.170A>Gc.169A>Gc.170A>C

This comparison underscores how different single nucleotide changes at the same codon can lead to the incorporation of distinct amino acids, thereby creating unique hemoglobin variants.

Structural Biology and Functional Analysis of Hemoglobin Port Huron

Localization of the Amino Acid Substitution within the Alpha-Globin Chain Structure (E5 Segment of Alpha-Helix)

Hemoglobin Port Huron is defined by a specific amino acid substitution at position 56 of the alpha-globin chain. drugbank.comdntb.gov.ua In this variant, the typically occurring lysine (B10760008) is replaced by arginine. drugbank.comdntb.gov.ua This mutation is designated as α56(E5)Lys→Arg. drugbank.comdntb.gov.ua

The α-globin chain, a component of the hemoglobin tetramer, is composed of several helical segments designated by letters. nih.govproteinstructures.com The substitution in this compound is located in the E5 segment of the alpha-helix. drugbank.comdntb.gov.ua This region is situated on the outer surface of the hemoglobin molecule. mdpi.com The alpha-helix is a common secondary structure in proteins, characterized by a coiled polypeptide chain. proteinstructures.comwikipedia.org

Analysis of the Substitution's Impact on Hemoglobin Tetramer Stability

The stability of the hemoglobin tetramer, which is composed of two alpha and two beta subunits, is crucial for its oxygen-carrying function. kenyon.edunih.gov The substitution in this compound does not significantly impact the stability of the hemoglobin molecule. mdpi.com This is attributed to the location of the amino acid change on the exterior of the protein, away from the critical interfaces between the subunits. mdpi.com

Studies of other hemoglobin variants with mutations at the same position (α56) have also shown no significant impact on hemoglobin stability. mdpi.com This suggests that this particular residue is not critical for maintaining the structural integrity of the tetramer. mdpi.com The interaction between subunits, particularly at the α1β1 and α1β2 interfaces, is a key determinant of tetramer stability, and mutations in these regions are more likely to cause instability. maastrichtuniversity.nlnih.gov

Investigation of Interactions within Subunit Interfaces and the Heme Pocket

The function of hemoglobin is critically dependent on interactions within the subunit interfaces and the heme pocket. maastrichtuniversity.nlnih.gov The heme pocket is a hydrophobic cleft within each globin chain that houses the iron-containing heme group, the site of oxygen binding. maastrichtuniversity.nlhaematologica.org The subunit interfaces, particularly the α1β2 contact, undergo conformational changes during oxygenation and deoxygenation, which is the basis of hemoglobin's cooperative oxygen binding. kenyon.edumaastrichtuniversity.nl

The amino acid substitution in this compound at position α56(E5) is located on the surface of the molecule and does not participate in the interactions within the subunit interfaces or the heme pocket. mdpi.com Therefore, this substitution does not directly interfere with the critical contacts necessary for the cooperative binding of oxygen or the stability of the heme group within its pocket. mdpi.com

Theoretical Implications for Hemoglobin Oxygen Binding and Transport Mechanisms

The primary function of hemoglobin is the transport of oxygen from the lungs to the tissues. teachmephysiology.comnih.gov This process relies on the reversible binding of oxygen to the heme iron and the allosteric regulation of this binding by various factors, which results in a characteristic sigmoidal oxygen-hemoglobin dissociation curve. teachmephysiology.comnih.gov

Given that the amino acid substitution in this compound does not affect the heme pocket or the subunit interfaces, it is not expected to have a significant direct impact on the oxygen binding and transport mechanisms. mdpi.com The cooperative nature of oxygen binding, which is a result of conformational changes transmitted through the subunit interfaces, should remain intact. mdpi.commaastrichtuniversity.nl Clinical and hematological findings in individuals with this compound have not revealed any significant abnormalities in oxygen transport. mdpi.com

Advanced Methodologies for Hemoglobin Port Huron Research and Analysis

Protein-Based Methodologies: Efficacy and Limitations

Protein analysis methods are foundational in hemoglobinopathy screening. nih.gov They separate different hemoglobin types based on their physicochemical properties, primarily their electrical charge and size. However, for variants like Hb Port Huron, which may not have a significant charge difference from normal hemoglobin, the efficacy of these methods varies.

High-Performance Liquid Chromatography (HPLC) is a widely used automated method for separating and quantifying hemoglobin fractions with high resolution and reproducibility. nih.govlearnhaem.com In the context of Hb Port Huron, cation-exchange HPLC is a primary tool. However, its efficacy is not absolute. Studies have shown that some standard HPLC systems cannot reliably distinguish Hb Port Huron from other common hemoglobins (B146990). dntb.gov.ua The variant may co-elute with other hemoglobin species or not separate cleanly from the normal Hemoglobin A (HbA) peak, making definitive identification difficult. researchgate.net

For instance, analysis with the VARIANT II HPLC system might show elevated levels of fetal hemoglobin (HbF) but fail to clearly resolve the Port Huron variant itself. mdpi.com In contrast, more advanced techniques like reversed-phase HPLC have demonstrated a greater ability to separate the alpha chain of Hb Port Huron (αPH) from the normal alpha chain (αA), offering a more effective, albeit more complex, means of detection at the protein level. researchgate.net

Table 1: Comparative Efficacy of HPLC Methods for Hb Port Huron

HPLC MethodPrincipleEfficacy for Hb Port HuronLimitations
Cation-Exchange HPLC Separation based on the net positive charge of hemoglobin molecules interacting with a negatively charged stationary phase.Often used for initial screening; may detect abnormal patterns like elevated HbF associated with the variant. mdpi.comOften fails to adequately separate Hb Port Huron from other hemoglobins, particularly HbA. dntb.gov.uaresearchgate.net
Reversed-Phase HPLC Separation based on the hydrophobicity of the globin chains.More effective at separating the variant α-globin chain from the normal α-globin chain. researchgate.netMore complex and less commonly used for routine screening compared to cation-exchange systems.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in a liquid electrolyte-filled capillary. nih.gov It offers high resolution and automation, making it a powerful tool in hemoglobinopathy diagnosis. In analyses of samples containing Hb Port Huron, the variant typically migrates into the Hemoglobin H (HbH) zone. dntb.gov.uadntb.gov.ua

Despite this, CE shares a significant limitation with HPLC: it often cannot definitively distinguish Hb Port Huron from other variants that migrate in the same zone. dntb.gov.ua While CE is excellent for detecting the presence of an abnormality, it is not sufficient on its own for the specific identification of Hb Port Huron. Its results are considered provisional and necessitate confirmation by molecular methods for an accurate diagnosis. dntb.gov.uanih.gov

Conventional electrophoretic methods, such as those using cellulose (B213188) acetate (B1210297) or citrate (B86180) agar (B569324) gels, are classic screening tools for hemoglobin variants. helena.comhellabio.com These techniques separate hemoglobins based on their net electrical charge at a specific pH. For many variants like HbS and HbC, these methods are effective. medscape.com

Nucleic Acid-Based Methodologies for Definitive Identification

Given the limitations of protein-based analyses, nucleic acid-based methods are indispensable for the definitive identification of Hb Port Huron. dntb.gov.uamsdmanuals.com These techniques analyze the globin genes directly to detect the specific mutation responsible for the variant protein.

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA, enabling their detection and analysis. modernbio.comcshl.edu For known mutations like the one causing Hb Port Huron, targeted PCR-based assays can be developed for rapid and specific identification.

Two key PCR applications for Hb Port Huron are:

Allele-Specific PCR (AS-PCR): This method uses PCR primers designed to specifically bind to and amplify only the mutated DNA sequence. An efficient AS-PCR method has been developed to diagnose the Hb Port Huron variant by using a forward primer that is specific to the A>G mutation at codon 56 of the α2-globin gene. mdpi.com The presence of a PCR product indicates the presence of the mutation, offering a reliable and rapid diagnostic tool. mdpi.com

PCR-Restriction Fragment Length Polymorphism (RFLP): This technique involves amplifying the DNA region containing the mutation and then exposing it to a specific restriction enzyme. The mutation may create or abolish a recognition site for the enzyme, resulting in different DNA fragment patterns after digestion, which can be visualized by gel electrophoresis. This method can also be used to identify the Hb Port Huron variant. dntb.gov.ua

DNA sequencing is the gold standard for mutation characterization, as it determines the exact nucleotide sequence of a specific region of DNA. archivesofmedicalscience.com For Hb Port Huron, direct sequencing of the α-globin genes provides the most definitive evidence of the mutation.

The specific mutation for Hb Port Huron has been identified through sequencing as an A to G transition at the first nucleotide of codon 56 in the α2-globin gene (HBA2). dntb.gov.uamdpi.com This single nucleotide change results in the substitution of the amino acid lysine (B10760008) with arginine. mdpi.comhmdb.ca DNA sequencing not only confirms the identity of Hb Port Huron but also rules out other variants, which is crucial given the non-specific results from protein analysis methods. dntb.gov.ua

Table 2: Genetic and Molecular Details of Hemoglobin Port Huron

FeatureDescriptionReference
Affected Gene α2-globin gene (HBA2) dntb.gov.uamdpi.com
Chromosome Location Chromosome 16p13.3 hmdb.ca
Codon Position 56 dntb.gov.uamdpi.com
Nucleotide Change c.170A>G mdpi.com
Amino Acid Change Lysine → Arginine (Lys → Arg) mdpi.comhmdb.ca
Definitive ID Method DNA Sequencing dntb.gov.uadntb.gov.uamdpi.com

Restriction Fragment Length Polymorphism (RFLP) Analysis

Restriction Fragment Length Polymorphism (RFLP) is a molecular biology technique used to identify variations in homologous DNA sequences. wikipedia.org The method involves digesting a DNA sample with specific restriction enzymes, which cut the DNA at recognized short, specific sequences. wikipedia.org If a mutation alters one of these recognition sites, the enzyme will not be able to cut the DNA at that location. This results in DNA fragments of different lengths compared to the normal sequence. These fragments are then separated by size using gel electrophoresis. wikipedia.org

While a powerful tool, direct detection of point mutations using RFLP is only possible for a limited number of genetic diseases where the mutation happens to fall within a restriction site. pharmacy180.com For instance, in the case of Sickle Cell Anemia, the A-to-T mutation in the β-globin gene eliminates a recognition site for the restriction enzyme MstII, allowing for direct diagnosis through RFLP analysis. pharmacy180.com

For this compound, the mutation is a substitution of lysine for arginine at position 56 of the alpha-1 globin chain, resulting from a genetic mutation. To apply RFLP analysis for the detection of this compound, one would first need to identify if the specific nucleotide change that causes the LYS56ARG substitution creates or abolishes a recognition site for a known restriction enzyme. If such an enzyme exists, PCR-RFLP could be a straightforward method for screening. This would involve amplifying the relevant segment of the HBA1 gene and then digesting the PCR product with the identified restriction enzyme. The resulting fragment sizes would differ between the normal and the Port Huron allele, allowing for their differentiation. nih.gov

Table 1: Hypothetical RFLP Analysis for this compound

GenotypeDNA Sequence at Codon 56Restriction Site for Enzyme XDigestion ResultFragment Pattern on Gel Electrophoresis
Normal (Lys) AAGPresentDigestedTwo smaller fragments
Port Huron (Arg) AGGAbsentNot digestedOne larger fragment

This table is a hypothetical illustration of how RFLP analysis could be applied to this compound, assuming the mutation affects a restriction enzyme recognition site.

Allele-Specific PCR Techniques

Allele-specific PCR (AS-PCR) is a more direct and often more sensitive method for detecting single nucleotide polymorphisms (SNPs) and known mutations. scihub.orgnih.gov This technique utilizes primers that are designed to be complementary to a specific allele. Under stringent PCR conditions, the primer will only bind and allow amplification if there is a perfect match between the primer and the target DNA sequence. scihub.orgtandfonline.com This allows for the specific amplification of either the normal or the mutant allele.

Multiplex allele-specific PCR can be designed to simultaneously detect multiple hemoglobin variants in a single reaction, which is particularly useful for differential diagnosis when several variants have similar electrophoretic mobilities. nih.gov For example, a multiplex AS-PCR has been developed for the differential diagnosis of Hb S, Hb D-Punjab, and Hb Tak. nih.gov

For this compound, an allele-specific PCR assay would involve designing a primer with its 3' end corresponding to the specific nucleotide change in the HBA1 gene that leads to the LYS56ARG substitution. A second primer would be designed to match the normal sequence at that position. By running PCR reactions with these specific primers, it would be possible to determine if an individual carries the this compound mutation. This method is highly accurate and can be particularly valuable for prenatal diagnosis and for screening large populations. scihub.org

Table 2: Example of Allele-Specific PCR Primer Design for this compound

Primer NameTarget AllelePrimer Sequence (5' to 3')Expected Amplicon Size
HBA1-Normal-F Normal (Lys)...GCA AGA AGG TGG...250 bp
HBA1-PortHuron-F Port Huron (Arg)...GCA AGG AGG TGG...250 bp
HBA1-Common-R Common Reverse...CTC GCA GGC AGC...250 bp

This table provides an illustrative example of primers for an Allele-Specific PCR assay for this compound. The nucleotide in bold represents the variable base.

Computational Approaches in Structural Analysis

Computational methods have become indispensable in the study of hemoglobin variants, providing insights into protein structure and predicting the potential impact of mutations. medicinescience.orgtrdizin.gov.tr These in silico approaches complement experimental data and can help to understand the molecular basis of disease. nih.govscirp.org

In Silico Modeling of the this compound Protein Structure

In silico modeling allows for the creation of three-dimensional structures of proteins based on their amino acid sequence. nih.gov For a hemoglobin variant like Port Huron, homology modeling would be a common approach. This involves using the known crystal structure of normal human hemoglobin (HbA) as a template to build a model of the variant protein with the specific amino acid substitution (LYS56ARG).

Once a 3D model is generated, various computational tools can be used to analyze its structural properties. medicinescience.org This can include examining changes in the protein's surface, electrostatic potential, and internal contacts. For example, a study on Hb Geneva, an unstable elongated hemoglobin, used computer-based modeling to reveal significant defects in the secondary and tertiary structures, which likely explains its instability. nih.gov Similarly, analyzing the modeled structure of this compound could reveal how the substitution of lysine with arginine at position 56 might affect the stability of the alpha chain, its interaction with the beta chain, or its affinity for heme.

Pathogenicity Predictions through Bioinformatics Tools

A variety of bioinformatics tools are available to predict the potential pathogenicity of a genetic variant. elifesciences.orgfrontiersin.orgmdpi.com These tools use different algorithms that often incorporate information about sequence conservation, the physicochemical properties of the amino acid change, and the location of the mutation within the protein structure. nih.govnih.gov

Commonly used tools include:

SIFT (Sorting Intolerant From Tolerant): This tool predicts whether an amino acid substitution will affect protein function based on sequence homology and the physical properties of the amino acids. frontiersin.orgnih.gov

PolyPhen-2 (Polymorphism Phenotyping v2): This tool predicts the possible impact of an amino acid substitution on the structure and function of a human protein using a combination of sequence and structure-based features. mdpi.comnih.gov

CADD (Combined Annotation Dependent Depletion): This tool integrates multiple annotations into a single score to estimate the deleteriousness of a variant. elifesciences.org

REVEL (Rare Exome Variant Ensemble Learner): This is an ensemble method that combines scores from multiple individual tools to provide a more robust prediction. elifesciences.orgfrontiersin.org

To assess this compound, the LYS56ARG substitution in the HBA1 gene would be submitted to these prediction tools. The output would be a score or a classification (e.g., "benign," "possibly damaging," "deleterious") indicating the likelihood that this variant is pathogenic. nih.gov It is important to note that while these predictions are valuable, they are not definitive and should be interpreted in the context of clinical and experimental data. nih.gov

Table 3: Illustrative Pathogenicity Predictions for a Hemoglobin Variant

Bioinformatics ToolPrediction ScoreInterpretation
SIFT 0.02Deleterious
PolyPhen-2 (HumDiv) 0.998Probably Damaging
CADD 25.3Top 1% of deleterious variants
REVEL 0.854Likely Disease Causing

This table shows example outputs from various bioinformatics tools for a hypothetical deleterious hemoglobin variant. The specific scores for this compound would require analysis with these tools.

Population Genetics and Epidemiological Insights into Hemoglobin Port Huron

Rarity and Documented Occurrences of Hemoglobin Port Huron

This compound is considered to be an extremely rare hemoglobin variant. The initial and only documented occurrence in medical and scientific literature dates back to its discovery in 1991. nih.govtandfonline.com The variant was identified in an African-American family, where it was co-inherited with Hemoglobin E, a beta-chain variant more commonly found in Southeast Asian populations. nih.gov The initial study identified the presence of this compound in multiple family members, indicating its hereditary nature.

Since its initial description, there have been no further published reports of this compound being identified in other individuals or families. This suggests that the mutation is not widespread and may be a private variant unique to the family in which it was first discovered. The lack of subsequent reports underscores its extreme rarity in the global population.

Table 1: Documented Occurrences of this compound

Year of Report Number of Families Number of Individuals Population Group Key Findings

Geographical and Familial Distribution Patterns

The geographical distribution of this compound is highly localized. The variant was named after Port Huron, a city in Michigan, USA, where the family in which it was discovered resided. nih.govtandfonline.com To date, this remains the only geographical location associated with this specific hemoglobin variant.

The familial distribution follows a clear hereditary pattern. The initial investigation revealed the presence of the variant across different generations of the family, consistent with an autosomal co-dominant mode of inheritance typical for hemoglobin variants. The family was of African-American descent with no known Asian ancestry, which made the concurrent finding of Hemoglobin E particularly noteworthy from a population genetics perspective. nih.gov

Classification within Global Hemoglobin Variant Databases

This compound is cataloged in global databases of hemoglobin variants, such as the HbVar database, which serves as a comprehensive and regularly updated repository for known hemoglobin mutations. nih.govpitt.educncb.ac.cnnih.gov In these databases, it is classified based on its specific molecular characteristics.

The defining mutation of this compound is a substitution of the amino acid lysine (B10760008) with arginine at position 56 of the alpha-globin chain (α56(E5)Lys→Arg). nih.govtandfonline.com This is a result of a point mutation in the HBA1 or HBA2 gene. The classification within these databases includes details of the amino acid substitution, the affected globin chain, and any known clinical or hematological effects, which in the case of this compound, are minimal to none as it is a clinically silent variant. nih.govtandfonline.com

Table 2: Classification of this compound

Database Feature Classification Detail
Variant Name This compound
Affected Globin Chain Alpha-globin
Amino Acid Change Lysine to Arginine at position 56
Codon Change Not specified in the initial report
Clinical Significance Clinically silent nih.govtandfonline.com

| Hematological Findings | No significant abnormalities reported nih.gov |

Broader Implications for Understanding the Molecular Epidemiology of Hemoglobinopathies

The discovery and study of extremely rare hemoglobin variants like Port Huron have broader implications for the field of molecular epidemiology and our understanding of hemoglobinopathies. The identification of such variants contributes to a more complete picture of the genetic diversity of human populations. researchgate.net

The study of rare variants aids in mapping human migration patterns and understanding the genetic admixture between different populations. The unusual co-occurrence of an alpha-chain variant in an African-American family with Hemoglobin E, typically of Southeast Asian origin, highlights the complexity of population genetics. nih.gov

Furthermore, the characterization of clinically silent variants is crucial for differential diagnosis in hematology. As newborn screening programs for hemoglobinopathies become more widespread, the ability to distinguish between pathogenic and benign variants is essential for accurate genetic counseling and to avoid unnecessary clinical interventions. nih.gov Each newly identified variant adds to the comprehensive database of human genetic variation, which is a vital resource for both clinical and research purposes. nih.govpitt.educncb.ac.cnnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Hemoglobin E
Lysine

Broader Research Implications and Future Directions in Hemoglobin Variant Studies

Contribution of Hemoglobin Port Huron Research to the Understanding of Alpha-Globin Gene Variability

The identification of this compound, a clinically silent alpha-chain variant characterized by a substitution of arginine for lysine (B10760008) at residue 56 (α56(E5)Lys→Arg), contributes to the expanding database of known mutations within the alpha-globin gene cluster on chromosome 16. nih.gov This ever-growing catalog of variants is crucial for several reasons:

Mapping Genetic Diversity: Each new variant, including this compound, adds a data point to the map of human genetic diversity, particularly within the highly conserved globin genes. Understanding the full spectrum of this variability is essential for population genetics and for tracing migratory patterns throughout human history.

Understanding Mutational Hotspots: The accumulation of data on variants like Port Huron helps researchers identify potential mutational hotspots within the alpha-globin genes and understand the molecular mechanisms that lead to these changes.

Genotype-Phenotype Correlations: Documenting benign variants is as important as identifying pathological ones. It allows for more accurate genotype-phenotype correlations, helping clinicians to distinguish harmless variations from those that might cause alpha-thalassemia or other hemoglobinopathies. medscape.com The alpha-globin gene cluster is a region known for a wide array of mutations, from large deletions to single nucleotide substitutions, each with varying clinical consequences. nih.govmedlabsgroup.comnih.gov

The discovery of this compound in an African-American family, where it was co-inherited with Hb E (a beta-chain variant), further underscores the importance of comprehensive genetic analysis, as the presence of multiple hemoglobin variants in an individual can sometimes lead to complex and unexpected hematological findings. nih.gov

Insights Gained into Benign Hemoglobin Variants and Their Molecular Characteristics

The clinically silent nature of this compound provides valuable information about the structural and functional tolerance of the hemoglobin molecule. nih.gov Not all amino acid substitutions lead to disease; many, like the one in Hb Port Huron, are functionally neutral. harvard.edu Studying these benign variants offers several key insights:

Defining Critical Functional Domains: By identifying which regions of the hemoglobin molecule can tolerate amino acid changes without adverse effects, scientists can better understand which domains are absolutely critical for proper folding, heme binding, subunit interaction, and allosteric regulation. quora.comdu.ac.innih.govnih.gov

Informing Protein Engineering: Knowledge of which substitutions are well-tolerated can inform the field of protein engineering, where researchers aim to create modified proteins, including potential blood substitutes, with specific desired properties.

The table below summarizes the key molecular characteristics of this compound.

FeatureDescription
Affected Globin Chain Alpha-globin
Mutation Type Single amino acid substitution
Amino Acid Change Lysine to Arginine at position 56 (α56 Lys→Arg)
Location in Protein E5 helix
Clinical Significance Clinically silent (benign)
Mode of Inheritance Autosomal co-dominant

Potential for Utilizing this compound as a Model for Structure-Function Relationship Studies in Hemoglobin

While not as extensively studied as pathological variants like HbS, benign variants such as this compound serve as important controls and models in structure-function relationship studies. du.ac.innih.govnih.govoup.com These studies are fundamental to understanding how hemoglobin performs its vital role of oxygen transport and release.

A Stable Baseline: Pathological variants often introduce instability or significant functional changes, which can complicate the interpretation of experimental results. A benign variant like Hb Port Huron, which is structurally stable and functionally normal, can be used as a model to study the effects of other, more disruptive mutations introduced through site-directed mutagenesis in a laboratory setting.

Investigating Allosteric Control: The intricate mechanism of cooperativity in oxygen binding, known as allostery, is a key area of hemoglobin research. du.ac.innih.gov By comparing the biophysical properties (e.g., oxygen affinity, Bohr effect) of normal HbA with those of a benign variant like Hb Port Huron, researchers can confirm that the specific amino acid substitution does not interfere with the allosteric transitions between the low-affinity (T) and high-affinity (R) states. This helps to refine our understanding of which residues are critical for this conformational switch.

Unanswered Questions and Future Research Trajectories in Rare Hemoglobin Variant Characterization

Despite significant progress, the study of rare hemoglobin variants like Port Huron is far from complete. Several unanswered questions and future research directions remain:

Interaction with Other Genetic Modifiers: How does a benign variant like Hb Port Huron interact with other genetic factors, such as different forms of thalassemia or other globin chain variants? While the co-inheritance with Hb E was noted in the original report, the broader implications of such compound heterozygous states are not fully understood. nih.gov

Long-Term Clinical Follow-up: Are truly "silent" variants completely without effect over a lifetime? Long-term observational studies could determine if there are any subtle, late-onset clinical or hematological consequences associated with carrying such variants, especially under conditions of physiological stress.

High-Throughput Functional Analysis: With the increasing number of rare variants being discovered through genomic sequencing, there is a need for high-throughput methods to assess the functional properties of these variants to quickly distinguish between benign and potentially pathological mutations.

Comprehensive Databases: Continued efforts are needed to populate and curate comprehensive databases that link genetic information with detailed clinical and hematological data for all known hemoglobin variants. This will create a powerful resource for clinicians and researchers worldwide. nih.gov

Future research will likely focus on large-scale population sequencing to identify more rare variants, coupled with advanced proteomics and computational modeling to predict and verify the functional impact of these mutations. This will ultimately lead to more precise diagnoses, better genetic counseling, and a deeper understanding of the remarkable biology of the hemoglobin molecule.

Q & A

Basic Research Questions

Q. What are the primary structural and functional differences between hemoglobin Port Huron and wild-type hemoglobin?

  • Methodology : Use X-ray crystallography or cryo-electron microscopy to compare tertiary/quaternary structures. Functional assays (e.g., oxygen-binding affinity via spectrophotometry) should quantify deviations in cooperativity or stability .
  • Key Data : Report α/β-globin chain mutations (e.g., substitution sites) and their impact on heme-pocket geometry. Include Hill coefficient comparisons to assess cooperativity changes .

Q. How is this compound detected in clinical and research settings?

  • Methodology : Employ capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC) for initial screening. Confirmatory analysis via DNA sequencing of the HBB or HBA genes is essential to rule out phenocopies .
  • Considerations : Address limitations of isoelectric focusing (IEF) in distinguishing Port Huron from other β-chain variants like hemoglobin S or C .

Q. What population-based studies have identified this compound, and what are their epidemiological limitations?

  • Methodology : Conduct systematic reviews using PubMed/MEDLINE with keywords: "this compound" AND (prevalence OR epidemiology). Critically evaluate sample sizes, geographic biases, and screening methods (e.g., neonatal vs. adult cohorts) .
  • Data Gaps : Highlight underrepresentation in non-European populations and lack of longitudinal studies .

Advanced Research Questions

Q. How can in vitro models resolve contradictory data on this compound’s oxidative stability?

  • Experimental Design :

  • Hypothesis : Mutations in β-globin increase susceptibility to methemoglobin formation under oxidative stress.
  • Methods : Compare wild-type and Port Huron hemoglobin exposed to hydrogen peroxide (H₂O₂) using electron paramagnetic resonance (EPR) spectroscopy. Quantify methemoglobin levels via co-oximetry .
    • Contradiction Analysis : Reconcile discrepancies by standardizing buffer conditions (pH, temperature) and accounting for post-translational modifications (e.g., glycation) in patient-derived samples .

Q. What computational approaches predict the clinical severity of this compound in silico?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate oxygen-binding dynamics under physiological shear stress.
  • Machine Learning : Train models on existing variant databases (e.g., HbVar) using features like solvent accessibility and mutation pathogenicity scores .
    • Validation : Cross-reference predictions with clinical data (e.g., hemolytic anemia incidence, transfusion requirements) from tertiary care centers .

Q. How do experimental artifacts confound functional studies of this compound?

  • Critical Analysis :

  • Artifact Sources : Non-physiological pH in vitro, recombinant protein misfolding, or improper heme insertion.
  • Mitigation : Validate recombinant hemoglobin via circular dichroism (CD) spectroscopy. Use patient-derived reticulocytes for ex vivo oxygen dissociation assays .
    • Case Study : Compare Port Huron’s oxygen affinity in whole blood vs. purified hemoglobin to assess erythrocyte compensatory mechanisms .

Ethical and Methodological Considerations

Q. What ethical frameworks apply to studying this compound in pediatric populations?

  • Guidelines : Adhere to Huron University College’s protocols for informed consent in minors, emphasizing risks/benefits of genetic testing .
  • IRB Compliance : Ensure data anonymization and justify inclusion criteria (e.g., family history of hemolytic disorders) in IRB applications .

Q. How should researchers address conflicting data between case reports and cohort studies?

  • Resolution Strategy :

  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity.
  • Bias Assessment : Apply Newcastle-Ottawa Scale (NOS) to evaluate study quality and publication bias .
    • Example : Contrast single-center case reports of Port Huron-associated thrombosis with multi-center cohort data .

Funding and Collaboration

Q. What grant mechanisms support mechanistic studies of rare hemoglobin variants?

  • Funding Sources : Target NIH R01 (PA-20-185) or American Society of Hematology Scholar Awards. Emphasize translational potential (e.g., gene therapy feasibility) .
  • Collaboration : Partner with structural biology consortia for shared access to synchrotron facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.